Adenylyl cytidine can be derived from natural sources or synthesized through chemical methods. In biological systems, it may be formed during the metabolism of adenosine triphosphate and cytidine triphosphate. It is categorized under purine and pyrimidine nucleotides, which are essential for cellular functions, including energy transfer and signal transduction.
The synthesis of adenylyl cytidine can be achieved through various chemical methods. One notable approach involves the use of enzymatic reactions where adenylate kinase catalyzes the phosphorylation of cytidine monophosphate to form adenylyl cytidine. This method emphasizes the specificity of enzymes in nucleotide synthesis, allowing for efficient production under mild conditions.
In laboratory settings, adenylyl cytidine can also be synthesized using chemical strategies that involve protecting group chemistry. For instance, a common method includes:
These methods can be scaled for large-scale production, as indicated by patents detailing procedures for synthesizing nucleoside derivatives in kilogram quantities .
Adenylyl cytidine has a complex molecular structure characterized by:
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability in solution.
Adenylyl cytidine participates in several biochemical reactions:
The kinetics of these reactions can be studied using high-performance liquid chromatography (HPLC) to quantify reaction products and analyze enzyme activity under varying conditions .
The mechanism by which adenylyl cytidine exerts its effects primarily involves its role as a substrate in enzymatic reactions that regulate nucleotide levels within cells. For instance, it can participate in signaling pathways that modulate metabolic activities or gene expression.
Studies have shown that fluctuations in adenylyl cytidine levels can significantly impact cellular processes such as mitochondrial biogenesis and energy metabolism .
Adenylyl cytidine is typically a white crystalline solid at room temperature. It is soluble in water due to its polar nature but may exhibit limited solubility in organic solvents.
Adenylyl cytidine has several applications in scientific research:
X-ray crystallography has been instrumental in elucidating the atomic-level interactions between adenylyl-3′,5′-cytidine (ApC) and ribonucleases. Studies of the ApC-RNase-S complex at 4 Å resolution using difference Fourier synthesis revealed a distinct binding mode compared to other dinucleotides. The cytidine moiety of ApC occupies the B₁ subsite (catalytic base-binding pocket) and R₁ subsite (specificity pocket for pyrimidine bases) of RNase-S, forming hydrogen bonds with residues His12, Thr45, and Phe120. In contrast, the adenosine moiety projects outward into the solvent, lacking fixed spatial coordinates within the enzyme's active site. This flexible adenosine orientation was attributed to the absence of stabilizing interactions with the protein's adenosine-recognition subsites (B₂ and R₂), which are optimized for purine bases like guanine rather than adenine [2] [5].
The phosphate group of ApC binds to a non-specific phosphate-binding region (designated the P₀ site) near the ε-amino group of Lys66, rather than the canonical P₁ phosphate-binding site. This P₀ site had been previously postulated as a secondary phosphate interaction zone in RNase for non-cognate substrates. The crystallographic data confirmed that ApC’s binding mode diverges fundamentally from canonical dinucleotides like uridylyl-3′,5′-adenosine (UpA), which anchors both nucleobases and its phosphate in high-affinity subsites [3] [5] [7].
Table 1: Key Structural Features of ApC Bound to RNase-S
| Structural Element | Binding Site | Interacting Residues | Conformational State |
|---|---|---|---|
| Cytidine Moiety | B₁/R₁ subsites | His12, Thr45, Phe120 | Fixed, well-defined |
| Adenosine Moiety | Solvent-exposed | None | Flexible, dynamic |
| Phosphate Group | P₀ site | Lys66 (ε-amino group) | Partially ordered |
| Glycosidic Torsion | N/A | N/A | Anti conformation (Cyt), Variable (Ado) |
The P₀ site represents a low-affinity phosphate coordination zone distinct from RNase-A’s primary P₁ site. Kinetic and spectroscopic studies complemented crystallographic data to reveal that ApC’s phosphate group engages the P₀ site with significantly weaker affinity compared to substrates like uridine 3′,5′-diphosphate. This binding mode results in reduced catalytic efficiency for ApC hydrolysis by RNase-A. The P₀ site’s molecular identity was pinpointed to the ε-amino group of Lys66, which electrostatically interacts with the phosphate group but fails to provide the precise geometric stabilization afforded by the P₁ site residues (His119 and Phe120) [5] [7].
Ultraviolet difference spectroscopy and circular dichroism studies demonstrated that the adenosine moiety of ApC undergoes restricted rotation when bound to RNase-A, but lacks the defined stacking interactions observed in complexes with UpA. This dynamic state arises because adenosine cannot engage the B₂ subsite (which recognizes guanine/adenine in other RNases) or the R₂ hydrophobic pocket effectively. Consequently, the ribose of adenosine adopts multiple conformations, contributing to the entropic penalty of ApC binding. This flexibility was further validated by molecular dynamics simulations, suggesting that the adenosine’s solvent exposure limits productive catalytic positioning [5] [7].
Table 2: Characteristics of Phosphate Binding Sites in RNase for Dinucleotides
| Parameter | P₀ Site (ApC Binding) | P₁ Site (UpA Binding) |
|---|---|---|
| Primary Residue | Lys66 (ε-amino group) | His119, Phe120, His12 |
| Affinity for Phosphate | Low (K_d ~ mM range) | High (K_d ~ µM range) |
| Catalytic Efficiency | Reduced (kcat/Km < 10²) | High (kcat/Km > 10⁴) |
| Structural Consequence | Flexible nucleoside moieties | Fixed nucleoside positions |
The divergent binding mechanisms of ApC and uridylyl-3′,5′-adenosine (UpA) underscore RNase-A’s substrate specificity. UpA binds canonically: its uridine moiety occupies the B₁/R₁ subsites, while its adenosine moiety anchors tightly in the B₂/R₂ subsites. This positions UpA’s phosphate group optimally in the P₁ site for catalysis by His12 and His119. X-ray analyses confirm that UpA adopts a rigid, catalytically competent conformation with both nucleobases deeply buried in their respective pockets [3] [5] [8].
In stark contrast, ApC exhibits inverted specificity: cytidine occupies the B₁/R₁ subsites normally reserved for pyrimidines, but adenosine fails to engage the B₂/R₂ subsites effectively. Kinetic assays revealed that ApC’s binding affinity (Kd) is 10-fold weaker than UpA’s, and its turnover rate (kcat) is reduced by >100-fold. This inefficiency arises because ApC’s solvent-exposed adenosine cannot position the scissile phosphate optimally near catalytic residues. Furthermore, the P₀-bound phosphate lacks the activation conferred by the P₁ site’s histidine imidazoles [5] [7].
RNase engineering efforts highlight the challenge of reprogramming this specificity. Rational mutagenesis of RNase T1—which naturally prefers guanosine—failed to shift its activity toward adenosine, even with loop mutations (e.g., E46N/Y45W). Evolutionary screens of >100,000 RNase T1 variants yielded no clones with significant ApC preference, underscoring the evolutionary optimization of RNases for their cognate dinucleotides [9].
Table 3: Comparative Binding Parameters for ApC and UpA in RNase-A
| Parameter | Adenylyl-3′,5′-Cytidine (ApC) | Uridylyl-3′,5′-Adenosine (UpA) |
|---|---|---|
| Cytidine/Uridine Positioning | B₁/R₁ subsites (fixed) | B₁/R₁ subsites (fixed) |
| Adenosine Positioning | Solvent-exposed (dynamic) | B₂/R₂ subsites (fixed) |
| Phosphate Binding Site | P₀ site (low affinity) | P₁ site (high affinity) |
| Catalytic Efficiency (kcat/Km) | ~50 M⁻¹s⁻¹ | ~5,000 M⁻¹s⁻¹ |
| Structural Basis for Specificity | Non-productive phosphate/adenosine | Optimal base/phosphate positioning |
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